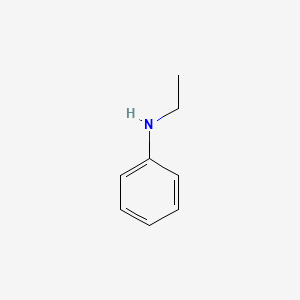
N-Ethylaniline
Cat. No. B1678211
Key on ui cas rn:
103-69-5
M. Wt: 121.18 g/mol
InChI Key: OJGMBLNIHDZDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06897199B2
Procedure details


1-Phenyl ethylamine (0.27 g, 2.29 mmol) was added to toluene (20 ml) solution of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.0 g, 2.29 mmol). The clear reaction solution was stirred for 2 h at ambient temperature and the salt thus obtained was filtered to yield phenyl ethylamine salt of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.2 g, yield: 94.5%, mp: 140-142° C.; chemical purity: 98.12%, chiral purity: 99.69%(−), 2.95 %(+) by HPLC).

Name
(−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid
Quantity
1 g
Type
reactant
Reaction Step One


Name

Identifiers


|
REACTION_CXSMILES
|
C1(C(N)C)C=CC=CC=1.[CH:10]1[C:23]2[N:22]([CH2:24][CH2:25][O:26][C:27]3[CH:32]=[CH:31][C:30]([CH2:33][CH:34]([O:38][CH2:39][CH3:40])[C:35]([OH:37])=[O:36])=[CH:29][CH:28]=3)[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[S:15][C:14]=2[CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[C:21]1([NH:22][CH2:23][CH3:14])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH:10]1[C:23]2[N:22]([CH2:24][CH2:25][O:26][C:27]3[CH:28]=[CH:29][C:30]([CH2:33][CH:34]([O:38][CH2:39][CH3:40])[C:35]([OH:37])=[O:36])=[CH:31][CH:32]=3)[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[S:15][C:14]=2[CH:13]=[CH:12][CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C)N
|
|
Name
|
(−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The clear reaction solution was stirred for 2 h at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the salt thus obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 94.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 240.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
